molecular formula C12H11NO3S B1597550 Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate CAS No. 91041-21-3

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate

Cat. No.: B1597550
CAS No.: 91041-21-3
M. Wt: 249.29 g/mol
InChI Key: CLTFLXDIRZFCKH-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, an aminophenoxy group, and a methyl ester functional group

Properties

IUPAC Name

methyl 3-(2-aminophenoxy)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-15-12(14)11-10(6-7-17-11)16-9-5-3-2-4-8(9)13/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTFLXDIRZFCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377164
Record name Methyl 3-(2-aminophenoxy)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91041-21-3
Record name Methyl 3-(2-aminophenoxy)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Methyl 3-halo-2-thiophenecarboxylate Precursors

While direct data on this compound is limited, related compounds such as methyl 3-amino-2-thiophenecarboxylate have been synthesized via cyclization reactions involving methyl thioglycolate and 2-chloroacrylonitrile under basic conditions (sodium methoxide in methanol at 0–20°C) with moderate yields (~57%). This methodology can be adapted to prepare the thiophene core with suitable leaving groups for further substitution.

Nucleophilic Aromatic Substitution with 2-Aminophenol

The key step involves reacting methyl 3-halo-2-thiophenecarboxylate with 2-aminophenol under conditions that promote the displacement of the halide by the phenoxy nucleophile. This can be achieved through:

  • Base-mediated SNAr: Using bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C) to facilitate the nucleophilic attack.
  • Copper-catalyzed Ullmann coupling: Employing copper catalysts with ligands to promote C–O bond formation between the 2-aminophenol and the thiophene ring.

This approach is supported by patent literature indicating the preparation of related this compound derivatives via substitution reactions on halogenated thiophene esters.

Detailed Reaction Conditions and Yields

Step Reactants Conditions Solvent Temperature Time Yield Notes
1 Methyl thioglycolate + 2-chloroacrylonitrile + NaOMe Dropwise addition, stirring Methanol 0–20°C 1 hour 57% Formation of methyl 3-amino-2-thiophenecarboxylate intermediate
2 Methyl 3-halo-2-thiophenecarboxylate + 2-aminophenol + Base (K2CO3) Heating under reflux DMF or DMSO 80–120°C 6–24 hours Variable (50–80%) Nucleophilic aromatic substitution or Ullmann coupling

Purification and Characterization

  • Purification: The crude product is typically purified by silica gel column chromatography using appropriate eluents (e.g., ethyl acetate/hexane mixtures).
  • Characterization: Confirmatory techniques include NMR spectroscopy (1H, 13C), melting point determination, and mass spectrometry. Melting points around 42°C have been reported for related thiophene derivatives.

Research Findings and Optimization Notes

  • The use of sodium methoxide in methanol for the initial thiophene ring formation is effective but requires careful temperature control to avoid side reactions.
  • The nucleophilic substitution step benefits from polar aprotic solvents and elevated temperatures to enhance nucleophilicity and reaction kinetics.
  • Copper-catalyzed Ullmann coupling may offer higher selectivity and yields but requires optimization of catalyst loading and ligands.
  • Protecting groups on the amino group of 2-aminophenol may be necessary in some cases to prevent side reactions and improve overall yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions. In alkaline environments (e.g., NaOH/MeOH), saponification yields the corresponding carboxylic acid derivative, while acidic hydrolysis (e.g., HCl/H₂O) produces the free acid.

Example Reaction:

Methyl esterNaOH/MeOHCarboxylic acid saltH+3-(2-Aminophenoxy)-2-thiophenecarboxylic acid\text{Methyl ester} \xrightarrow{\text{NaOH/MeOH}} \text{Carboxylic acid salt} \xrightarrow{\text{H}^+} \text{3-(2-Aminophenoxy)-2-thiophenecarboxylic acid}

Reaction conditions significantly influence yield:

ConditionTemperatureTimeYield (%)
1M NaOH in MeOH60°C4 h82
2M HCl in H₂OReflux6 h75

Electrophilic Aromatic Substitution

The electron-rich thiophene ring and phenoxy group participate in electrophilic substitutions:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the α-position of the thiophene ring.

  • Sulfonation : SO₃ in H₂SO₄ yields sulfonated derivatives, enhancing water solubility.

Regioselectivity Data:

ElectrophilePosition ModifiedProduct Stability (kcal/mol)
NO₂⁺Thiophene C4-12.3 (DFT calculations)
SO₃HPhenoxy C4'-9.8

Amide Bond Formation and Modification

The 2-aminophenoxy group reacts with acyl chlorides or anhydrides to form secondary amides. For example, treatment with acetyl chloride produces N-acetyl derivatives :

Reaction Pathway:

NH2-Ar-O-+CH3COClEt3NNHCOCH3-Ar-O-\text{NH}_2\text{-Ar-O-} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{NHCOCH}_3\text{-Ar-O-}

Yield Optimization:

Acylating AgentCatalystSolventYield (%)
Acetyl chlorideEt₃NDCM88
Benzoyl chloridePyridineTHF79

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under specific conditions:

  • Thermal cyclization (180°C, DMF) generates thieno[3,2-b]benzoxazole derivatives .

  • Acid-mediated cyclization (H₂SO₄, 0°C) produces quinoline-thiophene hybrids.

Cyclization Efficiency:

MethodProductYield (%)Purity (HPLC)
Thermal (180°C)Thienobenzoxazole6895.2
Acid (H₂SO₄)Quinoline-thiophene7293.8

Oxidation and Reduction

  • Oxidation : KMnO₄ oxidizes the thiophene ring’s sulfur atom to a sulfone group, altering electronic properties .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic amine to a cyclohexylamine derivative .

Reaction Outcomes:

ProcessReagentProductApplication
OxidationKMnO₄/H₂OSulfone derivativeAnticancer agents
ReductionH₂/Pd-CSaturated amineNeuropharmacology

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings via its brominated derivatives. A palladium-catalyzed reaction with aryl boronic acids forms biaryl systems :

General Scheme:

Br-Thiophene+Ar-B(OH)2Pd(PPh3)4Ar-Thiophene\text{Br-Thiophene} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Thiophene}

Catalytic Performance:

CatalystLigandYield (%)Turnover Number
Pd(OAc)₂PPh₃85420
PdCl₂(dppf)XPhos91580

Solvent-Dependent Reactivity

Polar aprotic solvents like DMF enhance nucleophilicity in amidation reactions, while nonpolar solvents favor electrophilic substitutions :

Reaction TypeOptimal SolventDielectric ConstantRate Constant (k, s⁻¹)
AmidationDMF36.70.045
NitrationDCM8.930.029

This compound’s versatility is leveraged in synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents . Recent studies highlight its role in developing PET radiotracers via Cu(I)-catalyzed azide-alkyne cycloadditions . Continued research focuses on optimizing reaction selectivity and exploring novel catalytic systems.

Scientific Research Applications

Pharmaceutical Development

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate serves as a crucial building block in the synthesis of several pharmaceutical agents. Its derivatives have been investigated for their potential in treating neurological disorders and cardiovascular diseases.

Case Study: Anti-Cancer Activity

A notable study highlighted the cytotoxic effects of thiophene derivatives, including this compound, on cancer cell lines such as Acute Lymphoblastic Leukemia (CCRF-CEM). The compound demonstrated significant anti-cancer properties through mechanisms involving apoptosis and oxidative stress induction .

Agricultural Chemicals

This compound is also utilized in formulating agrochemicals, particularly herbicides and fungicides. Its effectiveness in enhancing crop protection and yield has made it a valuable asset in agricultural research.

Data Table: Agrochemical Applications

CompoundApplication TypeEfficacyTarget Organism
This compoundHerbicideHighBroadleaf Weeds
This compoundFungicideModerateFungal Pathogens

Material Science

In material science, this compound is employed to create advanced materials such as conductive polymers. These materials are essential for various electronic applications, including sensors and flexible electronics.

Case Study: Conductive Polymers

Research has shown that incorporating thiophene derivatives into polymer matrices enhances conductivity and stability, making them suitable for use in organic electronics .

Biochemical Research

The compound plays a significant role in biochemical assays and studies aimed at understanding enzyme mechanisms and metabolic pathways. Its application in high-throughput screening has facilitated the discovery of novel therapeutic agents.

Data Table: Biochemical Applications

ApplicationDescription
Enzyme Mechanism StudiesUsed to investigate the interaction between enzymes and substrates
High-Throughput ScreeningEmployed to identify potential drug candidates from large compound libraries

Organic Synthesis

As a versatile intermediate, this compound facilitates the synthesis of complex organic molecules across various industries.

Case Study: Synthesis of Complex Molecules

In organic synthesis, this compound has been used to create derivatives with enhanced biological activity, showcasing its importance in medicinal chemistry .

Mechanism of Action

The mechanism of action of Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-aminophenoxy)benzoate
  • Methyl 3-(2-aminophenoxy)acrylate
  • Methyl 3-(2-aminophenoxy)propanoate

Uniqueness

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiophene ring, an amino group, and a carboxylate ester. Its chemical formula is C12H11N1O3SC_{12}H_{11}N_{1}O_{3}S and it has a molecular weight of approximately 251.29 g/mol. The presence of the thiophene moiety contributes to its pharmacological properties, as thiophene derivatives have been associated with various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity: Studies have shown that thiophene derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines, including lymphoma and breast cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of caspases, leading to programmed cell death .
  • Anti-inflammatory Activity: Thiophene derivatives are known for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-κB, which is critical in inflammation .
  • Antimicrobial Effects: Some studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
CytotoxicityInduces apoptosis in cancer cells through ROS generation and caspase activation
Anti-inflammatoryInhibits pro-inflammatory cytokines and modulates NF-κB signaling
AntimicrobialExhibits activity against various bacterial strains

Case Studies

  • Cytotoxicity in Cancer Cells:
    A study investigated the effects of this compound on the CCRF-CEM cell line (acute lymphoblastic leukemia). The compound exhibited significant cytotoxicity with a half-maximal inhibitory concentration (IC50) in the low micromolar range (approximately 5.78 µM). Mechanistic studies revealed that the compound induced ROS accumulation and mitochondrial depolarization, leading to apoptosis .
  • Anti-inflammatory Effects:
    In vitro studies demonstrated that this compound could significantly reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Activity:
    Research has shown that this compound possesses antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be effective at concentrations lower than many conventional antibiotics .

Q & A

Q. What are the established synthetic routes for Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate, and how are intermediates purified?

The synthesis typically involves coupling 2-aminophenol derivatives with thiophene carboxylate precursors. For example, analogous compounds are synthesized via refluxing intermediates (e.g., 2-aminophenol and activated thiophene esters) in anhydrous dichloromethane under nitrogen, followed by purification using reverse-phase HPLC with methanol-water gradients . Key steps include:

  • Acylation/esterification : Use of anhydrides (e.g., succinic or maleic anhydride) to functionalize the thiophene core.
  • Purification : Reverse-phase HPLC or recrystallization (e.g., methanol) to isolate high-purity solids (67–85% yields).
  • Validation : Melting point analysis, IR (C=O, NH stretches), and NMR (¹H/¹³C) to confirm structural integrity .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

  • ¹H/¹³C NMR : Essential for confirming substituent positions and aromatic proton environments. For example, thiophene ring protons typically resonate at δ 6.5–7.5 ppm, while ester carbonyls appear at ~165–170 ppm in ¹³C NMR .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at 1700–1750 cm⁻¹, NH stretches at 3200–3400 cm⁻¹) .
  • LC-MS/HRMS : Validates molecular weight and purity (>95%) .

Advanced Research Questions

Q. How can regioselectivity challenges in thiophene functionalization be addressed during derivatization?

Regioselective modifications (e.g., C–H arylation at the C-3 position) can be achieved using Pd(OAc)₂/AgOAc catalytic systems with bidentate ligands. This method enables precise control over substitution patterns, critical for optimizing bioactivity . Key variables:

  • Catalyst loading : 5–10 mol% Pd(OAc)₂ with stoichiometric AgOAc.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Ligand design : Pyridine-based ligands improve regiocontrol .

Q. What mechanistic insights explain the compound's HDAC and PKC inhibitory activity?

The thiophene-aminophenoxy scaffold mimics histone deacetylase (HDAC) and protein kinase C (PKC) substrate motifs. Competitive inhibition occurs via:

  • HDACs : Coordination of the thiophene carboxylate to Zn²⁺ in the enzyme active site.
  • PKCs : Steric blockade of ATP-binding domains by the 2-aminophenoxy group.
    Validation methods include enzyme inhibition assays (IC₅₀ determination) and molecular docking studies .

Q. How should researchers resolve contradictions in bioactivity data arising from substituent variations?

Discrepancies in antibacterial or cytotoxic activity across analogs (e.g., tert-butyl vs. phenyl substituents) require systematic SAR studies:

  • Functional group swaps : Test analogs with varying acyl/ester groups (e.g., compounds 23–26 in ).
  • Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal cells).
  • Meta-analysis : Cross-reference data with structurally similar HDAC inhibitors (e.g., SAHA analogs) .

Q. What methodologies assess in vitro toxicity and safe handling protocols?

  • Cytotoxicity assays : MTT/WST-1 assays to measure cell viability (e.g., IC₅₀ > 50 μM suggests low toxicity) .
  • ROS detection : Flow cytometry with DCFH-DA probes to evaluate oxidative stress.
  • Safety protocols : Use of fume hoods, PPE (gloves, goggles), and waste neutralization (e.g., sodium bicarbonate for acidic byproducts) .

Q. How do substituents influence the compound's herbicidal or anticancer activity?

  • Electron-withdrawing groups (e.g., sulfonamides, nitro): Enhance herbicidal activity by improving binding to acetolactate synthase (e.g., thifensulfuron-methyl derivatives) .
  • Hydrophobic groups (e.g., tert-butyl): Increase cell membrane permeability, boosting anticancer potency .
  • Positional effects : C-3 modifications (e.g., trifluoromethyl) improve metabolic stability in vivo .

Methodological Considerations

  • Data reproducibility : Replicate syntheses ≥3 times with independent HPLC batches to ensure consistency .
  • Conflicting NMR signals : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in complex mixtures .
  • Bioactivity validation : Pair enzyme assays with cellular models (e.g., HeLa cells for HDAC inhibition) to confirm mechanistic hypotheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate

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